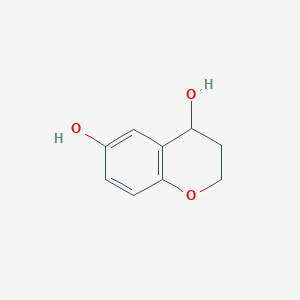

Chromane-4,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-4,6-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,10-11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIXNYIUQLLDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Chromane 4,6 Diol and Its Derivatives

In-depth Retrosynthetic Dissection of the Chromane-4,6-diol Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections, which correspond to the reverse of known chemical reactions. scitepress.orgdeanfrancispress.comyoutube.com

Applying this logic to this compound, two primary disconnections simplify the structure significantly. The most logical bond to break first in a retrosynthetic sense is the C-O bond of the pyran ring ether, a common strategy in heterocycle synthesis. youtube.com This disconnection reveals a substituted phenolic precursor. A subsequent disconnection of the C4-C4a bond further simplifies the molecule.

This leads to two key synthons: a hydroquinone (B1673460) (benzene-1,4-diol) derivative, which provides the C6-hydroxyl group and the aromatic backbone, and a three-carbon electrophilic synthon, which is required to form the heterocyclic ring and provide the C4-hydroxyl group. The synthetic equivalent for the hydroquinone portion is benzene-1,4-diol (B12442567) itself, or a mono-protected derivative to ensure regioselectivity. The three-carbon unit could be represented by various synthetic equivalents, such as acrolein, an epoxypropane derivative, or an allyl halide.

A key intermediate in this retrosynthetic pathway is the corresponding 6-hydroxychroman-4-one . This ketone can be conceptually formed via an intramolecular cyclization of a phenolic precursor, such as a Friedel-Crafts type reaction. The final step in the forward synthesis would then be the reduction of the C4-carbonyl group to the desired hydroxyl group. This ketone reduction step is critical for establishing the stereochemistry at the C4 position. acs.orgnih.gov

Novel De Novo Synthetic Pathways for this compound

De novo synthesis refers to the construction of a complex molecule from simple, readily available precursors. nih.gov For this compound, a plausible de novo route begins with a suitably substituted phenol (B47542), specifically a derivative of benzene-1,4-diol (hydroquinone), to incorporate the C6-hydroxyl moiety from the start.

A potential pathway involves the reaction of a mono-protected hydroquinone, such as 4-benzyloxyphenol, with an allylic electrophile like allyl bromide in a Williamson ether synthesis to form an O-allyl ether. This intermediate can then undergo a Claisen rearrangement to introduce the allyl group onto the aromatic ring at a position ortho to the phenolic hydroxyl. Subsequent intramolecular hydroalkoxylation or an alternative cyclization strategy would form the chromane (B1220400) ring.

Alternatively, a Friedel-Crafts acylation of a protected hydroquinone with an α,β-unsaturated acid chloride (e.g., acryloyl chloride) could generate a chalcone-like intermediate. Subsequent intramolecular Michael addition of the phenolic hydroxyl group onto the enone system, followed by reduction of the ketone, would yield the target diol. The final step in these pathways is the deprotection of the C6-hydroxyl group, if necessary.

The stereochemistry of this compound is determined by the chiral center at C4 (and any other substituents on the pyran ring). Controlling the formation of this center is crucial for synthesizing specific stereoisomers. A primary method for achieving this is the stereocontrolled reduction of a precursor, 6-hydroxychroman-4-one .

Research by Chang et al. on the synthesis of 3-sulfonyl chroman-4-ols has demonstrated that the choice of reducing agent and conditions can dictate the stereochemical outcome of the reduction of a C4-ketone. acs.orgnih.gov These findings can be directly applied to the synthesis of this compound.

Diastereoselective Reduction:

Reduction using sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid like lithium chloride (LiCl) typically proceeds via a chelation-controlled mechanism, leading to a specific diastereomer. For 3-sulfonyl chroman-4-ols, this method provided one set of diastereomers. acs.org

In contrast, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst often results in the delivery of hydrogen from the less sterically hindered face of the molecule, potentially leading to the opposite diastereomer. acs.orgnih.gov

By applying these distinct reduction conditions to a 6-hydroxychroman-4-one intermediate, one could selectively synthesize different diastereomers of a substituted this compound.

Enantioselective Synthesis:

For producing enantiomerically pure this compound, asymmetric synthesis is required. This can be achieved through the asymmetric reduction of the 6-hydroxychroman-4-one precursor using a chiral catalyst. Ruthenium- and rhodium-based catalysts with chiral ligands have been successfully used for the asymmetric transfer hydrogenation of related chromones and flavones to yield enantioenriched chroman-4-ols. bohrium.com

Another powerful approach is dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single, optically pure stereoisomer. DKR-asymmetric transfer hydrogenation has been effectively used to prepare enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives and could be adapted for the synthesis of chiral this compound. bohrium.com

Catalysis offers efficient and selective methods for constructing the chromane ring system. Both organocatalysis and metal catalysis provide powerful tools for this purpose.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral organocatalysts, such as secondary amines derived from cinchona alkaloids or prolinol, are particularly effective in creating chiral chromane structures with high stereoselectivity. rsc.orgrsc.orgacs.org

A prominent organocatalytic strategy is the domino Michael/hemiacetalization reaction. rsc.orgrsc.orgscispace.com In a typical sequence, a salicylaldehyde (B1680747) derivative (a 2-hydroxy benzaldehyde) or a 2-(2-nitrovinyl)phenol reacts with an α,β-unsaturated aldehyde or an aliphatic aldehyde. The reaction, catalyzed by a chiral secondary amine, proceeds through an enamine or iminium ion intermediate, leading to a cascade of bond-forming events that construct the chromane ring. This approach can generate multiple stereocenters in a single step with high diastereo- and enantioselectivity. acs.org To synthesize this compound, a 2,5-dihydroxybenzaldehyde (B135720) derivative could serve as the phenolic starting material.

Another organocatalytic method involves the enantioselective oxidative cyclization of phenols bearing a tethered homoallylic alcohol. A chiral hypoiodite (B1233010) catalyst has been shown to effect this transformation, producing chiral chromanols efficiently. acs.org

Table 1: Organocatalytic Strategies for Chromane Synthesis

| Catalyst Type | Reaction Type | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Chiral Secondary Amines (e.g., Diarylprolinol Silyl Ethers) | Domino Michael/Michael/Aldol (B89426) | Nitro-chromenes, α,β-Unsaturated Aldehydes | Forms tricyclic chromanes; creates four contiguous stereocenters. | acs.org |

| Cinchona Alkaloid Derivatives + Amino Acids | Domino Michael/Hemiacetalization | (E)-2-(2-nitrovinyl)phenols, Aliphatic Aldehydes | High yields (up to 97%) and excellent stereoselectivities (up to 99% ee). | rsc.orgrsc.orgscispace.com |

| Chiral Phosphoric Acid | Domino Oxa-Michael/Aldol | 2-Hydroxynitrostyrenes, α,β-Unsaturated Aldehydes | Effective for synthesizing tricyclic chromane scaffolds. | acs.org |

| Chiral Hypoiodite | Oxidative Cyclization | Phenols with homoallylic alcohol side chains | "Green" method using a peroxide co-oxidant. | acs.org |

Transition metal catalysis provides a versatile platform for synthesizing chromane derivatives, often under mild conditions with high functional group tolerance. Common metals employed include palladium (Pd), copper (Cu), gold (Au), and nickel (Ni). chemrxiv.org

One effective strategy is the copper(I)-catalyzed cyclization of ynols (alkynes bearing a hydroxyl group). rsc.orgresearchgate.net For the synthesis of a chroman-4-ol derivative, a 2-(1-hydroxy-3-butynyl)phenol precursor could undergo a 6-exo-dig cyclization. The copper catalyst activates the alkyne for intramolecular attack by the phenolic oxygen, leading to the formation of the chromane ring. rsc.orgresearchgate.net

Palladium-catalyzed reactions are also widely used. For example, the intramolecular allylic C-H oxidation of an O-allyl phenol can directly generate the chromane ring. Another approach is the Pd(II)-catalyzed carbonylative cyclization of aryl alkenols, which can produce chromane derivatives with high regio- and stereoselectivity.

More recently, nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones has been developed as an efficient method for synthesizing chiral chroman derivatives bearing tertiary allylic alcohols. chemrxiv.org

Table 2: Metal-Catalyzed Strategies for Chromane Synthesis

| Metal Catalyst | Reaction Type | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | Cyclization Cascade | Ynols (e.g., Homopropargyl Alcohols) | Proceeds via 6-exo-dig cyclization to form 4-chromanols. | rsc.orgresearchgate.netmdpi.combohrium.com |

| Palladium(II) Acetate (Pd(OAc)₂) | Allylic C-H Oxidation | Phenols with alkene side chains | Directly forms the heterocyclic ring from C-H bonds. | |

| Gold(III) Chloride (AuCl₃) | Cyclialkylation | Electron-rich arenes, Epoxides | Forms 3-chromanols from arenes and epoxides. | chemrxiv.org |

| Nickel(II) Complex + Chiral Ligand | Asymmetric Reductive Cyclization | Aryl-chained alkynones | Produces chiral chromans with excellent enantioselectivity. | chemrxiv.org |

Catalytic Strategies for Chromane Ring Closure and Functionalization

Organocatalysis in Chromane Synthesis

Advanced Functionalization and Transformation Reactions of this compound

Once synthesized, this compound possesses two distinct hydroxyl groups and a chromane core, allowing for a variety of subsequent transformations. The C6-hydroxyl is phenolic, while the C4-hydroxyl is a secondary, benzylic alcohol. This difference in reactivity enables selective functionalization.

Selective Oxidation: The secondary alcohol at C4 can be selectively oxidized to a ketone using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP), yielding the corresponding 6-hydroxychroman-4-one . The phenolic hydroxyl at C6 would remain unaffected under these conditions.

Etherification and Esterification: Both hydroxyl groups can be converted to ethers or esters. Due to the higher acidity of the phenolic proton, the C6-hydroxyl can be selectively deprotonated with a mild base (e.g., K₂CO₃) and alkylated or acylated. Functionalizing the C4-hydroxyl typically requires stronger bases (e.g., NaH) or acid-catalyzed conditions for esterification. This selective protection/functionalization is key for building more complex molecules. nih.gov

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the chromane core is electron-rich due to the two oxygen substituents, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing hydroxyl and ether groups would primarily guide incoming electrophiles to the C5 and C7 positions.

Pyran Ring Opening: Under strong acidic conditions, the ether linkage of the dihydropyran ring can be cleaved, leading to a ring-opened product.

These functionalization reactions allow this compound to serve as a versatile synthetic intermediate for the preparation of a diverse range of more complex, potentially bioactive, chromane derivatives. nih.gov

Chemoselective Derivatization of Hydroxyl Groups

The presence of two hydroxyl groups in this compound, one phenolic and one alcoholic, presents a challenge in achieving chemoselectivity during derivatization. The differential reactivity of these groups, however, can be exploited to achieve selective protection or functionalization. Generally, the anomeric hydroxyl group is the most reactive, followed by primary hydroxyl groups, which can be selectively protected under basic conditions. researchgate.net

One common strategy for the selective protection of diols involves the use of protecting groups. For instance, benzyl (B1604629) ethers can be formed through the Williamson Ether Synthesis. organic-chemistry.org The use of a strong base like sodium hydride (NaH) is common for deprotonation, but for selective protection of one hydroxyl group in a diol, milder bases such as silver(I) oxide (Ag₂O) can provide greater selectivity. organic-chemistry.org An alternative for substrates sensitive to basic conditions is the use of benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org

Silyl ethers are another class of protecting groups frequently used for hydroxyl functions. harvard.edu The choice of silylating agent and reaction conditions can be empirically determined to achieve selective protection of one hydroxyl group over another. harvard.edu For example, the use of stannylene acetals as intermediates allows for the selective acylation of the primary hydroxyl group in a 1,2-diol. harvard.edu

Twisted amides have been demonstrated as selective acylating agents for diols under neutral conditions. acs.org In diols containing both alcoholic and phenolic hydroxyl groups, these reagents selectively acylate the alcoholic hydroxyl group. acs.org This is in contrast to the use of acyl halides or acid anhydrides under basic conditions, which show the opposite selectivity. acs.org

The following table summarizes various reagents and their application in the selective derivatization of hydroxyl groups in diols, a principle directly applicable to this compound.

| Reagent/Method | Target Selectivity | Conditions | Reference |

| Benzyl bromide with Ag₂O | Monoprotection of diols | Mildly basic | organic-chemistry.org |

| Benzyl trichloroacetimidate | Protection of alcohols | Acidic | organic-chemistry.org |

| Stannylene acetals | Selective acylation of primary -OH | - | harvard.edu |

| Twisted amides | Selective acylation of alcoholic -OH | Neutral | acs.org |

| Trityl chloride with FeCl₃ | Protection of alcohols | Mild, room temperature | researchgate.net |

Regioselective Modifications of the Chromane Ring System

Regioselective modifications of the chromane ring are essential for synthesizing derivatives with specific functionalities. Electrophilic aromatic substitution (EAS) is a primary method for introducing substituents onto the aromatic portion of the chromane scaffold. vulcanchem.com The position of substitution is directed by the existing substituents on the ring.

Direct chlorination using reagents like chlorine gas or N-chlorosuccinimide (NCS) can be controlled to achieve selective chlorination of the aromatic ring. The use of a catalyst, such as iron(III) chloride, can further enhance regioselectivity. The electron-withdrawing nature of a substituent like chlorine can influence the reactivity of other parts of the molecule, for example, by increasing the electrophilicity of a carbonyl carbon.

The functionalization of the chromane ring can also be achieved through other reactions. For instance, the pyran ring can undergo oxidation to form chromene derivatives or ring-opening reactions under specific conditions. vulcanchem.com Recent research has shown that mechanochemical processes can induce regioselective chlorination on curved nanographenes, a principle that could potentially be adapted for complex chromane systems. nih.gov DFT calculations have suggested that graphitization can activate specific positions for chlorination. nih.gov

The table below outlines different approaches for the regioselective modification of the chromane ring.

| Reaction Type | Reagents | Outcome | Reference |

| Electrophilic Aromatic Substitution | Cl₂ or NCS with FeCl₃ | Regioselective chlorination | |

| Oxidation | Potassium permanganate | Formation of chromone (B188151) derivatives | |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Arylation of the chromane ring | organic-chemistry.org |

| Nucleophilic Aromatic Substitution | Thiocresol | Thioether derivatives | nih.gov |

Exploration of Intramolecular Rearrangement Reactions

Intramolecular rearrangements offer powerful pathways to construct the chromane skeleton and its derivatives, often from readily available starting materials. One such approach involves the Lewis acid-promoted 1,2-shift rearrangement of spirodienones, generated from the anodic oxidation of phenol derivatives, to yield chromans. oup.com The direction of this rearrangement can be controlled by the electronic properties of the substituents on the aromatic ring. oup.com For example, electron-withdrawing groups like a trifluoromethyl group can direct the rearrangement to a specific position, overriding steric hindrance. oup.com

The Claisen rearrangement is another significant intramolecular reaction used in chromene synthesis. researchgate.net Propargyl aryl ethers, formed by reacting phenols with propargyl bromides, can undergo a Claisen rearrangement followed by cyclization to produce chromenes. researchgate.net

Gas-phase studies on chromane derivatives like Trolox and Methyltrolox have revealed complex intramolecular rearrangement reactions upon fragmentation. mpg.de For instance, deprotonated Methyltrolox has been observed to undergo a researchgate.net-Wittig rearrangement involving aryl migration. mpg.de Such fundamental studies on reaction mechanisms expand the understanding of structure-reactivity relationships and can inspire new synthetic strategies. mpg.de

The Schmidt reaction of 2,2-disubstituted chroman-4-ones can lead to 2,3,4,5-tetrahydro-1,4-benzoxazepine-5(4H)-ones through alkyl migration. grafiati.com However, in some cases, fragmentation of the pyranone ring via a retro-Michael reaction can lead to alternative rearranged products. grafiati.com

The following table highlights key intramolecular rearrangement reactions utilized in chromane chemistry.

| Rearrangement Type | Starting Material | Key Reagents/Conditions | Product | Reference |

| 1,2-Shift Rearrangement | Spirodienones | BF₃·OEt₂ | Chromans | oup.com |

| Claisen Rearrangement/Cyclization | Propargyl aryl ethers | Heat | Chromenes | researchgate.net |

| researchgate.net-Wittig Rearrangement | Deprotonated Methyltrolox | Gas-phase fragmentation | Indanone derivative | mpg.de |

| Schmidt Reaction | 2,2-Disubstituted chroman-4-ones | Acetic-sulphuric acid | 1,4-Benzoxazepinones | grafiati.com |

Sustainable Synthesis Initiatives for this compound

In line with the growing emphasis on green chemistry, sustainable synthetic initiatives for this compound and its derivatives are gaining prominence. These initiatives focus on reducing the environmental impact of chemical processes by using eco-friendly solvents and reagents, improving energy efficiency, and employing catalytic methods.

Utilization of Green Solvents and Reagents

The use of green solvents is a cornerstone of sustainable synthesis. researchgate.net Water, in particular, has been explored as a solvent for the synthesis of chroman-2,4-dione derivatives, often in combination with ultrasound irradiation to promote the reaction. mdpi.com Such aqueous methods offer benefits like easier product isolation and are environmentally benign. mdpi.com The choice of solvent can significantly impact reaction yields, with polar protic solvents like ethanol (B145695) and water often providing better results than non-polar or polar aprotic solvents. mdpi.com

Sustainable synthesis also involves the use of environmentally friendly catalysts. Magnetite nanoparticle-supported polyamine dendrimers have been developed as a recyclable catalyst for the synthesis of chromene derivatives. researchgate.net These catalysts have a high density of active amino groups and can be easily separated from the reaction mixture using a magnet, allowing for their reuse. researchgate.net

The principles of green chemistry also encourage the use of starting materials from renewable sources and the minimization of hazardous waste. researchgate.net

The table below provides examples of green solvents and reagents used in the synthesis of chromane and related compounds.

| Green Approach | Specific Example | Reaction | Benefit | Reference |

| Green Solvent | Water | Synthesis of chroman-2,4-diones | Environmentally benign, easy isolation | mdpi.com |

| Green Solvent | Ethanol | Synthesis of chroman-2,4-diones | Biodegradable, less toxic | mdpi.com |

| Recyclable Catalyst | Magnetite nanoparticle-supported dendrimer | Synthesis of chromenes | Recyclable, high efficiency | researchgate.net |

| Energy Source | Ultrasound irradiation | One-pot synthesis of chroman derivatives | Energy efficient, rate enhancement | mdpi.com |

Application of Flow Chemistry in this compound Synthesis

Flow chemistry, or continuous flow synthesis, is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, including heterocyclic compounds like chromanes. jst.org.instrath.ac.uk This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. strath.ac.uk

The end-to-end continuous manufacturing of an active pharmaceutical ingredient (API) has been demonstrated, showcasing the potential of flow chemistry to integrate synthesis, purification, and formulation into a single, automated process. jst.org.in In the context of chromane synthesis, flow chemistry can be used to perform multi-step reactions in a "telescoped" manner, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. jst.org.in For example, a tube-in-tube reactor can be used for gas-liquid reactions, such as carboxylation with CO₂. jst.org.in

The development of flow methods for the synthesis of medicinally important heterocycles is an active area of research. strath.ac.uk These methods can significantly accelerate the drug discovery process by enabling the rapid synthesis of compound libraries for screening. strath.ac.uk While specific applications to this compound are not extensively documented, the principles and technologies of flow chemistry are directly applicable to its synthesis and the synthesis of its derivatives.

Biocatalysis and Enzymatic Transformations in Chromane Chemistry

Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. ontosight.aiacs.org In chromane chemistry, biocatalysis has been successfully employed for the stereoselective synthesis of chiral chromane derivatives. nih.govnih.gov

For example, the chemoenzymatic synthesis of chromane derivatives has been achieved using an aromatic prenyltransferase from a bacterial source. nih.gov This enzyme catalyzes the stereoselective prenylation of phenolic compounds, which can then be cyclized to form the chromane ring. nih.gov This two-step, one-pot process allows for the efficient production of chromane products in high yields. nih.gov

Whole-cell biocatalysts, such as Lactobacillus paracasei, have been used for the asymmetric reduction of 6-chlorochroman-4-one (B184904) to produce (S)-6-chlorochroman-4-ol with excellent enantioselectivity (>99% ee). nih.gov This biocatalytic method is performed under environmentally friendly conditions and has been demonstrated on a gram scale. nih.gov

Non-heme iron (NHI) alpha-ketoglutarate-dependent enzymes are another class of biocatalysts being explored for the synthesis of complex molecules, including chromans. umich.edu These enzymes can perform selective benzylic C-H hydroxylation, avoiding the need for protecting groups that are often required in traditional chemical synthesis. umich.edu

The table below summarizes some biocatalytic approaches for the synthesis of chromane derivatives.

| Biocatalyst | Substrate | Reaction | Product | Reference |

| Aromatic prenyltransferase (NovQ) | Tyrosol, 2,6-dihydroxynaphthalene | Prenylation and cyclization | Chromane derivatives | nih.gov |

| Lactobacillus paracasei BD101 (whole-cell) | 6-chlorochroman-4-one | Asymmetric reduction | (S)-6-chlorochroman-4-ol | nih.gov |

| Non-heme iron enzymes (CitB, ClaD) | ortho-phenolic compounds | Benzylic C-H hydroxylation | Hydroxylated chromans | umich.edu |

Comprehensive Spectroscopic and Structural Characterization of Chromane 4,6 Diol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution and the solid state. beilstein-journals.org For Chromane-4,6-diol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to establish stereochemistry and conformational preferences.

Two-dimensional NMR experiments are critical for unambiguously assembling the molecular structure of this compound by mapping out the intricate network of scalar and dipolar couplings. researchgate.netCurrent time information in Bangalore, IN.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Current time information in Bangalore, IN. For this compound, COSY would reveal correlations between the protons on the dihydropyran ring, such as the geminal protons at C2 and C3, and the vicinal protons at C3 and C4. It would also show couplings between the aromatic protons on the benzene (B151609) ring. nih.govekb.eg

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. researchgate.net It is invaluable for assigning carbon resonances based on the already-assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. researchgate.net This is arguably the most powerful experiment for piecing together the molecular skeleton. For this compound, key HMBC correlations would include those from the aromatic protons to the quaternary carbons (C4a, C8a), from the C4-hydroxyl proton to C4, C4a, and C5, and from the protons at C2 to C3, C4, and C8a, confirming the fusion of the two rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY is crucial for determining the relative stereochemistry. For instance, it could elucidate the spatial relationship between the proton at C4 and the protons at C3 and C5, helping to define the conformation of the pyran ring and the orientation of the hydroxyl group at C4.

The following table illustrates the type of data that would be generated from these experiments for the structural confirmation of this compound.

| Technique | Correlated Nuclei | Purpose for this compound Characterization |

| COSY | ¹H – ¹H | Maps proton-proton adjacencies within the dihydropyran and aromatic rings. |

| HSQC | ¹H – ¹³C (¹J) | Assigns carbon signals directly bonded to specific protons (C2, C3, C4, C5, C7, C8). |

| HMBC | ¹H – ¹³C (²⁻⁴J) | Connects molecular fragments across quaternary carbons and heteroatoms (e.g., C4a, C5a, C6, C8a). |

| NOESY | ¹H – ¹H (spatial) | Determines stereochemistry at C4 and the conformation of the dihydropyran ring. |

Solid-state NMR (ssNMR) provides atomic-level information about molecular structure, conformation, and dynamics in the crystalline or amorphous solid state, bypassing the need for single crystals suitable for X-ray diffraction. beilstein-journals.orgnih.gov For this compound, ssNMR would be particularly useful for characterizing its crystal packing and intermolecular interactions, such as hydrogen bonding involving the two hydroxyl groups. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra, where differences in chemical shifts compared to the solution state can reveal conformational polymorphs and packing effects. beilstein-journals.orgnist.gov Advanced ssNMR experiments can also measure internuclear distances to refine the crystal structure. nih.gov

Elucidation of Complex Spin Systems using 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which is used to determine the elemental composition with high confidence. spectroscopyonline.commdpi.com For this compound (C₉H₁₀O₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the measured value with an accuracy in the parts-per-million (ppm) range.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to generate a characteristic pattern of product ions, which serves as a molecular fingerprint. The fragmentation pathways provide robust confirmation of the compound's structure. For chromane (B1220400) derivatives, fragmentation often involves characteristic losses related to the heterocyclic ring. For example, a common fragmentation pathway for related chromanols is a retro-Diels-Alder (RDA) reaction, which would lead to the cleavage of the dihydropyran ring.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry separates ions based on their size, shape, and charge. This technique can resolve isomers that are indistinguishable by mass alone and provide information about the three-dimensional structure of the ion in the gas phase.

The table below outlines expected fragmentation patterns for this compound based on common pathways observed for chromane structures.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Pathway |

| [M+H]⁺ | H₂O | [M+H-H₂O]⁺ | Loss of water from the C4-hydroxyl group. |

| [M+H]⁺ | C₃H₄O | [M+H-C₃H₄O]⁺ | Retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring. |

| [M-H]⁻ | H₂ | [M-H-H₂]⁻ | Loss of H₂ upon CID, a common fragmentation for phenolate (B1203915) anions. |

The presence of isotopes (e.g., ¹³C, ¹⁸O) results in a characteristic isotopic distribution pattern for a given molecular ion. HRMS can resolve these isotopic peaks, and the measured pattern can be compared to the theoretical pattern calculated from the natural abundance of isotopes for a proposed elemental formula. Matching the observed isotopic pattern with the theoretical one for C₉H₁₀O₃ provides an additional layer of confirmation for the molecular formula, complementing the exact mass measurement.

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry for Structural Differentiation

Detailed Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing the vibrations of its chemical bonds. These methods are highly effective for identifying the functional groups present in a molecule. For this compound, both IR and Raman spectroscopy would provide complementary information.

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The spectrum of this compound would be expected to show strong, broad absorption bands in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the two hydroxyl groups. Other key bands would include C-H stretching for aromatic and aliphatic protons (~3100-2850 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), and strong C-O stretching vibrations for the ether and alcohol functionalities (~1260-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for identifying the C=C bonds within the benzene ring and the C-C bonds of the molecular backbone, complementing the IR data.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H stretch | Phenolic and secondary alcohol -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Aliphatic C-H (in pyran ring) |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1260 - 1200 | C-O stretch | Aryl ether (Ar-O-C) |

| 1100 - 1000 | C-O stretch | Secondary alcohol (C-OH) |

Computational Prediction and Assignment of Vibrational Modes

Computational chemistry offers powerful tools for predicting the vibrational properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose. mpg.deconicet.gov.ar By calculating the molecule's electronic structure, researchers can predict its infrared (IR) and Raman spectra. These theoretical spectra are crucial for assigning the specific atomic motions that correspond to experimentally observed vibrational bands.

The process typically involves:

Geometry Optimization: The molecule's most stable three-dimensional conformation (or multiple low-energy conformers) is calculated. For chromane derivatives, this includes determining the conformation of the dihydropyran ring. conicet.gov.ar

Frequency Analysis: A harmonic frequency analysis is then performed on the optimized geometry. This calculation yields a set of vibrational frequencies and their corresponding normal modes—the collective movements of atoms for each frequency. mpg.deacs.org The intensities for both IR and Raman spectra are also predicted.

Spectral Correlation: The computed vibrational spectra are then compared with experimental IR and Raman spectra. This comparison allows for the unambiguous assignment of spectral bands to specific molecular vibrations, such as O-H stretches, C-O stretches of the ether and alcohol groups, aromatic ring vibrations, and skeletal deformations of the chromane core. conicet.gov.ar

For instance, in studies of related compounds like 6-acetyl-2,2-dimethyl-chromane, DFT calculations at the B3LYP/6-31G(d,p) level were used to assign all bands in the experimental IR and Raman spectra. conicet.gov.ar Similarly, for the chromane derivative Trolox, DFT was used to identify protomers and assign vibrational bands, noting characteristic C=O stretching and O-H bending vibrations. mpg.de This methodology provides a foundational understanding of the molecule's dynamic behavior.

Table 1: Common Vibrational Mode Assignments in Chromane Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl group hydrogen bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds on the dihydropyran ring. |

| C=C Stretch (Aromatic) | 1450 - 1620 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| C-O Stretch (Phenolic) | 1200 - 1280 | Stretching of the C-O bond of the hydroxyl group attached to the ring. |

| C-O-C Stretch (Ether) | 1050 - 1250 | Asymmetric and symmetric stretching of the ether linkage in the dihydropyran ring. |

Note: The exact wavenumbers for this compound would require specific experimental and computational analysis.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Although specific crystallographic data for this compound is not widely published, studies on analogous compounds provide significant insight. For example, the crystal structure of a racemic chromane-5,7-diol derivative was determined, providing detailed information on its molecular geometry and intermolecular interactions. iucr.org Similarly, the structures of various substituted chromanes have been elucidated, showing how different functional groups influence the molecular and crystal structure. nih.govresearchgate.netmdpi.com

For chiral molecules that crystallize as a single enantiomer, X-ray diffraction can determine the absolute configuration, which is the actual spatial arrangement of its atoms. nih.govspark904.nl This is often achieved through the use of anomalous dispersion, particularly when a heavy atom is present in the structure. nih.gov

In the context of chromane derivatives, the absolute configuration of the bioactive enantiomer of the nonsteroidal contraceptive centchroman (B43507) was proposed as (3R,4R) based on X-ray data and structural superposition with estradiol. nih.gov The determination of absolute stereochemistry is crucial as different enantiomers can have vastly different biological activities. While X-ray crystallography is considered the gold standard for this purpose, its primary limitation is the need to grow high-quality single crystals, which is not always feasible. spark904.nlresearchgate.net

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions, with hydrogen bonding being particularly dominant in hydroxylated compounds like this compound. researchgate.netnumberanalytics.com X-ray diffraction studies on chromane analogs reveal intricate hydrogen-bonding networks that stabilize the crystal lattice. researchgate.netmdpi.com

These networks often involve the hydroxyl groups acting as both donors and acceptors of hydrogen bonds. Analysis of related structures shows:

O-H···O Bonds: Hydroxyl groups on one molecule form hydrogen bonds with the oxygen atoms (either from other hydroxyls or the ether oxygen) of neighboring molecules. iucr.orgresearchgate.net

Chain and Sheet Motifs: These interactions can link molecules into one-dimensional chains or two-dimensional sheets. researchgate.netresearchgate.net For instance, in a chromane-carboxylate derivative, O—H∙∙∙N and N—H∙∙∙O hydrogen bonds create a two-dimensional network. researchgate.net

Table 2: Hydrogen Bonding and Intermolecular Interactions in Chromane Analogs

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| O-H···O | Hydroxyl Group (-OH) | Hydroxyl Oxygen, Ether Oxygen | Primary interaction forming chains and layers, defining the crystal's core structure. iucr.orgresearchgate.net |

| C-H···O | Aromatic/Aliphatic C-H | Hydroxyl Oxygen, Ether Oxygen | Weaker interactions that provide additional stability and influence molecular orientation. iucr.orginstras.com |

| π-π Stacking | Benzene Ring | Benzene Ring | Stacking of aromatic rings contributes to stabilizing the packing arrangement, often in parallel or offset geometries. researchgate.net |

Determination of Absolute Configuration in Chiral Crystals

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of Chiral Analogs

When X-ray crystallography is not viable, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential tools for determining the absolute configuration of chiral molecules in solution. researchgate.netresearchgate.netmdpi.com These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. mtoz-biolabs.comwikipedia.org

For chiral chromane analogs, the combination of experimental chiroptical data with quantum-chemical calculations (typically Time-Dependent Density Functional Theory, or TDDFT) provides a reliable method for assigning absolute configuration. nih.govnih.govmdpi.com The approach relies on comparing the experimental CD or ORD spectrum with spectra calculated for a known configuration (e.g., the R or S enantiomer). A match between the experimental and calculated spectra allows for confident assignment. researchgate.net

A key principle for chromanes is the "chromane helicity rule," which relates the conformation (helicity) of the dihydropyran ring to the sign of the Cotton effect in the CD spectrum around 290 nm (the ¹Lb band). hebmu.edu.cnresearchgate.net The helicity is defined by the C8a-O1-C2-C3 torsion angle. researchgate.netnih.gov

P-helicity (Positive torsion angle): Typically observed in 2-aliphatic or 2-carboxyl chromanes and correlates with a positive Specific Optical Rotation (SOR). researchgate.netnih.gov

M-helicity (Negative torsion angle): Often associated with negative SORs in the same classes of compounds. nih.gov

However, this rule must be applied with caution, as the substituent at the C2 position and the conformational flexibility of the molecule can lead to exceptions. nih.govresearchgate.net Therefore, supporting the analysis with robust computational modeling that considers all low-energy conformers is highly recommended. mdpi.comresearchgate.net

Table 3: Correlation of Helicity and Chiroptical Properties for 2-Substituted Chromane Analogs

| Chromane Type | Ring Helicity | Torsion Angle D(C8a-O1-C2-C3) | Typical Sign of Specific Optical Rotation (SOR) |

| 2-Aliphatic/2-Carboxyl | P-helicity | Positive | Positive (+) researchgate.netnih.gov |

| 2-Aliphatic/2-Carboxyl | M-helicity | Negative | Negative (-) nih.gov |

| 2-Aryl | P-helicity | Positive | Negative (-) researchgate.netnih.gov |

| 2-Aryl | M-helicity | Negative | Positive (+) nih.gov |

Theoretical and Computational Chemistry Investigations of Chromane 4,6 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup and predicting the chemical behavior of Chromane-4,6-diol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electrons and how they influence its properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules. By focusing on the electron density, DFT can accurately predict molecular structures and various electronic parameters.

Recent studies on chromane (B1220400) derivatives have employed DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to determine optimized geometries and analyze electronic structures. ekb.egresearchgate.net For similar chromane structures, these calculations have revealed non-planar geometries. ekb.eg The analysis of natural bond orbitals (NBO) helps in understanding intramolecular charge transfer and the delocalization of electrons within the molecule. ekb.egresearchgate.net

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egresearchgate.net The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net From these orbital energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived, offering further insights into the molecule's reactivity. ekb.eg For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular electrostatic potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to electrostatic interactions. ekb.eg

Table 1: Calculated Electronic Properties of a Chromane Derivative using DFT (Note: This table is illustrative, based on typical data for chromane derivatives. Specific values for this compound require dedicated calculations.)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Chemical Hardness (η) | 2.2 | eV |

| Electronegativity (χ) | 4.0 | eV |

| Dipole Moment | 2.5 | Debye |

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for studying the energetic profiles and stability of molecules. These methods are crucial for understanding the relative energies of different conformers and the energy barriers of reactions.

For chromane derivatives, ab initio methods have been used to calculate the energetic profiles of fragmentation reactions. acs.org For example, calculations at the PBE0+D3/6-311+G(d,p) level of theory have been used to optimize the structures of reactants, transition states, and products to generate energetic reaction profiles. acs.orgmpg.de The stability of different conformers, such as the half-chair conformations of the dihydropyran ring in chroman-6-oles, has been investigated, revealing the dynamic equilibrium between them. researchgate.net The energy gap between different conformers can be quite small, indicating a flexible structure with multiple low-energy states. mdpi.com

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

Conformational analysis is critical for understanding the three-dimensional structure of flexible molecules like this compound and how this structure influences its biological activity and chemical reactivity. mun.ca This analysis explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. mun.ca

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for this purpose. wikipedia.orgmdpi.com MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid exploration of the conformational space to identify low-energy conformers. wikipedia.org MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape and the transitions between different states. mdpi.com

For chromane derivatives, conformational analysis has shown that they can exist in multiple interconverting conformations, such as the two main half-chair forms of the dihydropyran ring. researchgate.net The relative populations of these conformers can be influenced by factors like substituents and the solvent environment. researchgate.net Computational tools like CREST, combined with semiempirical methods like GFN2-xTB, are used to sample the conformational space before re-optimizing the lowest-energy conformers at a higher level of theory, such as DFT. mpg.de These studies are essential for understanding how the molecule might interact with biological targets, as the binding conformation can be a low-free-energy state. mun.ca

Prediction of Spectroscopic Parameters via Computational Methods and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. researchgate.net

DFT calculations are widely used to predict vibrational spectra (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic circular dichroism (ECD) spectra. researchgate.netresearchgate.netresearchgate.net For instance, harmonic frequency analyses at the DFT level, often with a scaling factor applied, can reproduce experimental IR spectra with good accuracy. researchgate.netmpg.de This comparison helps in assigning vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. csic.esfrontiersin.org By comparing calculated and experimental chemical shifts, it's possible to elucidate the solution-state conformation of the molecule. researchgate.netcsic.es

For chiral molecules, time-dependent DFT (TD-DFT) is used to predict ECD spectra. ekb.egresearchgate.net The comparison of theoretical and experimental ECD spectra is a powerful method for determining the absolute configuration of chiral centers. researchgate.netresearchgate.net However, for flexible molecules like chromanes, it is crucial to consider the contributions of all significantly populated conformers to the final predicted spectrum. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Chromane Derivative (Note: This table is illustrative. Specific data for this compound would require dedicated experimental and computational work.)

| Spectroscopic Parameter | Experimental Value | Calculated Value | Method/Level of Theory |

|---|---|---|---|

| IR (C=O stretch) | 1650 cm⁻¹ | 1655 cm⁻¹ | PBE0+D3/6-311+G(d,p) acs.org |

| ¹³C NMR (C-2) | 75.2 ppm | 75.8 ppm | GIAO/B3LYP/6-311++G(d,p) csic.es |

| ECD (¹Lₐ band) | +2.5 (Δε) at 270 nm | +2.8 (Δε) at 272 nm | TD-DFT/B3LYP/aug-cc-pVDZ researchgate.net |

Computational Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including short-lived intermediates and transition states that are often difficult to observe experimentally.

A key aspect of mechanistic studies is the location of transition states (TS), which are the energy maxima along the reaction coordinate. acs.org Various algorithms are employed to search for the saddle point on the potential energy surface that corresponds to the TS. researchgate.net Once a TS structure is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.orgmpg.de

Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the corresponding reactants and products on the potential energy surface. acs.orgmpg.de This analysis provides a detailed picture of the structural changes that occur during the reaction. For example, studies on chromane derivatives have used IRC calculations to map out the energetic profiles of fragmentation reactions, providing insights into the reaction mechanism. acs.orgmpg.de These computational studies can help to understand complex processes like rearrangements and radical fragmentations. mpg.de

Solvent Effects on Reaction Pathways

Theoretical and computational studies are crucial for elucidating the mechanisms of chemical reactions, and the choice of solvent is a critical parameter that can significantly influence reaction pathways. numberanalytics.comnumberanalytics.com For molecules like this compound, which possess antioxidant capabilities due to their phenolic hydroxyl groups, the surrounding solvent medium dictates the favorability of different free radical scavenging mechanisms. researchgate.netnih.gov The primary mechanisms considered for phenolic antioxidants are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net

Computational models, particularly those employing Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM), are widely used to simulate solvent effects. numberanalytics.comresearchgate.net These studies consistently show that the polarity of the solvent is a key determinant of the operative antioxidant mechanism. researchgate.netmdpi.com

In non-polar solvents or in the gas phase, the HAT mechanism is generally favored. researchgate.netresearchgate.net This pathway involves the direct transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical. The reaction enthalpy associated with this process is the Bond Dissociation Enthalpy (BDE). Solvents have a relatively weak effect on BDE values, with variations typically in the range of 0–25 kJ mol⁻¹. researchgate.net

Conversely, in polar protic solvents such as methanol (B129727) or water, the SPLET mechanism often becomes the dominant pathway. researchgate.netmdpi.comnih.gov This mechanism proceeds in two steps: first, the phenolic antioxidant deprotonates to form a phenoxide anion, and second, this anion transfers an electron to the free radical. mdpi.com Polar solvents facilitate the initial deprotonation step by stabilizing the resulting anion. numberanalytics.comnumberanalytics.com The thermodynamics of the SPLET pathway are described by the Proton Affinity (PA) for the first step and the Electron Transfer Enthalpy (ETE) for the second. mdpi.comnih.gov Computational studies on various phenolic compounds, including chromane derivatives, have shown that polar solvents significantly lower the energy barrier for the SPLET pathway, making it more favorable than HAT. researchgate.netmdpi.com

For instance, a computational study on dendritic tri-phenolic antioxidants found the SPLET mechanism to be preferred in methanol. mdpi.comnih.gov Similarly, research on other phenolic compounds has confirmed that the scavenging mechanism can shift from HAT in non-polar media to SPLET in polar environments. researchgate.net While specific data for this compound is not available, these findings for structurally related compounds provide a strong basis for predicting its behavior. The diol nature of this compound, with two hydroxyl groups, suggests a complex interplay of these mechanisms, likely influenced by which hydroxyl group is more acidic and the potential for intramolecular hydrogen bonding, which can also be affected by the solvent. researchgate.net

The table below illustrates the conceptual influence of solvent polarity on the favorability of antioxidant reaction pathways for a generic phenolic compound, based on principles derived from studies on related molecules. researchgate.netresearchgate.netmdpi.com

| Reaction Pathway | Non-Polar Solvent (e.g., Benzene) | Polar Solvent (e.g., Water, Methanol) | Key Thermodynamic Parameter |

| Hydrogen Atom Transfer (HAT) | Favorable | Less Favorable | Bond Dissociation Enthalpy (BDE) |

| Sequential Proton Loss Electron Transfer (SPLET) | Less Favorable | Favorable | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) |

This table is illustrative and based on general findings for phenolic antioxidants. Specific values for this compound would require dedicated computational studies.

Atoms In Molecules (AIM) and Natural Bond Orbital (NBO) Analysis for Bonding Nature

The nature of chemical bonds and intramolecular interactions within this compound can be deeply understood through advanced computational techniques such as the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. colab.wsni.ac.rs These methods provide quantitative and qualitative insights into electron density distribution, bond characteristics, and stabilizing interactions within a molecule.

Atoms In Molecules (AIM) Analysis:

The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to characterize chemical bonding. gla.ac.uk By locating bond critical points (BCPs) where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, one can classify the nature of the interaction. gla.ac.ukd-nb.info Key parameters at the BCP include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electron energy density (H(r)).

A high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0) are characteristic of shared-electron interactions, i.e., covalent bonds.

A low value of ρ(r) and a positive Laplacian (∇²ρ(r) > 0) indicate closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. colab.ws

In the context of chromane derivatives, AIM analysis is used to quantify the strength and nature of covalent bonds within the ring system and, importantly, to characterize non-covalent interactions like intramolecular hydrogen bonds. ni.ac.rsd-nb.info For this compound, AIM could be used to investigate the potential hydrogen bond between the hydroxyl group at position 4 and the oxygen atom of the pyran ring, as well as analyzing the covalent character of the C-O and O-H bonds of the phenolic hydroxyl group at position 6. Studies on similar molecules have shown that the properties at the BCPs can reveal the partial covalent nature of strong hydrogen bonds. colab.ws

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a chemical picture of molecular bonding in terms of localized electron-pair "bonding" orbitals (donors) and "anti-bonding" orbitals (acceptors). acs.org This method is particularly powerful for understanding hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from a filled donor NBO to a vacant acceptor NBO. acs.orgbg.ac.rs The strength of these interactions is quantified by the second-order perturbation energy, E(2).

The following table summarizes the types of information that can be obtained from AIM and NBO analyses for a molecule like this compound, based on studies of related compounds. colab.wsni.ac.rsd-nb.infoacs.org

| Analysis Method | Key Parameters | Interpretation for this compound (Hypothetical) |

| AIM | Electron Density (ρ(r)), Laplacian of Electron Density (∇²ρ(r)) at Bond Critical Points (BCPs) | Characterization of covalent bonds (e.g., C-C, C-O, O-H). Identification and quantification of non-covalent interactions, such as intramolecular hydrogen bonds (e.g., O4-H···O1). |

| NBO | Second-Order Perturbation Energy (E(2)) | Quantification of hyperconjugative interactions contributing to molecular stability (e.g., n(O) → σ*(C-C)). Analysis of donor-acceptor orbitals to confirm and characterize hydrogen bonds. |

This table provides an illustrative summary of the expected findings from AIM and NBO analyses on this compound, based on established applications of these methods to similar molecular structures.

Advanced Analytical Methodologies for Detection and Quantification of Chromane 4,6 Diol

Sophisticated Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques form the bedrock of analytical chemistry, providing powerful means to separate components from a mixture. For a compound like chromane-4,6-diol, which has isomers, sophisticated chromatographic methods are indispensable for accurate assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. openaccessjournals.com The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte, such as polarity, solubility, and pH/pKa values, to select the appropriate stationary and mobile phases. ijtsrd.comglobalresearchonline.net For this compound, reversed-phase HPLC is a common starting point, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

The method development process involves several key stages:

Column Selection: The choice of a stationary phase is the most critical step. ijtsrd.com A C18 or C8 column is often suitable for separating chromanols. For enhanced resolution, particularly of isomers, columns with different selectivities, such as phenyl-hexyl or embedded polar groups, may be explored. Diol-functionalized columns have demonstrated remarkable enhancement in the separation of related nitroaromatic and phenolic compounds, suggesting their potential applicability. plos.org

Mobile Phase Optimization: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. Fine-tuning the gradient profile, pH of the aqueous phase, and the type of organic modifier is essential to achieve optimal separation between the main compound and any impurities or degradation products. globalresearchonline.net

Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, set to a wavelength where this compound exhibits maximum absorbance, which is determined by its chroman ring structure.

Method Validation: Once developed, the method must be validated according to established guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. ijtsrd.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard choice for moderately polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to improve peak shape for phenolic compounds. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good separation efficiency. |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV-Vis or DAD at ~280 nm | Wavelength appropriate for the chromane (B1220400) phenolic structure. |

| Injection Volume | 5 µL | Standard volume to avoid column overloading. plos.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com Due to the presence of two hydroxyl groups, this compound has relatively low volatility and may exhibit poor peak shape or thermal degradation in a hot GC injector. Therefore, derivatization is typically required prior to analysis.

A common derivatization strategy is silylation, where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, making it amenable to GC analysis.

The analytical process involves:

Derivatization: The sample containing this compound is treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5MS or HP-5MS) based on its boiling point and interaction with the stationary phase. chromatographyonline.comchromatographyonline.com

Detection and Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. nist.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparison to spectral libraries.

Table 2: Example GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ion Source | Electron Impact (EI) at 70 eV |

| MS Scan Range | m/z 50-550 |

The structure of this compound contains a stereocenter at the C4 position, meaning it exists as a pair of enantiomers ((R) and (S) forms). Since enantiomers can have different biological activities, it is often critical to separate and quantify them. chromatographyonline.com Chiral chromatography is the most widely used technique for this purpose. nih.govregistech.com

Direct separation is typically achieved using a chiral stationary phase (CSP) in an HPLC or SFC system. libretexts.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are the most popular and versatile for separating a wide range of chiral compounds. chromatographyonline.commdpi.com Method development involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to find conditions that provide enantiomeric recognition and separation. chromatographyonline.com

An indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. libretexts.org However, direct separation on a CSP is often preferred for its simplicity. The enantiomeric purity is typically determined by calculating the peak area percentage of the undesired enantiomer relative to the total area of both enantiomer peaks. registech.com

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both gas and liquid chromatography. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. shimadzu.com Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. researchgate.net

SFC is particularly powerful for chiral separations and is often considered a superior alternative to HPLC for this application. mdpi.comresearchgate.net To analyze moderately polar compounds like this compound, a polar organic solvent (e.g., methanol) is added to the CO2 as a modifier to increase the mobile phase's elution strength. The same polysaccharide-based chiral stationary phases used in HPLC are also the most effective in SFC. The development of SFC methods is often faster due to the rapid column equilibration times.

Table 3: Illustrative Chiral SFC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Cellulose-based Chiral Stationary Phase (CSP) |

| Mobile Phase | Supercritical CO2 with a Methanol (B129727) modifier (e.g., 80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-Vis or DAD at ~280 nm |

Chiral Chromatography for Enantiomeric Purity Assessment

Coupled Techniques for Enhanced Identification and Quantification

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering superior sensitivity and selectivity compared to standalone chromatographic detectors. rsc.org

Tandem mass spectrometry (MS/MS) significantly enhances analytical capabilities by providing an additional dimension of separation and detection. In an MS/MS experiment, a specific precursor ion is selected from the ions generated from the eluting analyte, fragmented, and then one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and matrix interference, leading to much lower limits of detection and quantification. thermofisher.com

LC-MS/MS: This is the benchmark for quantifying compounds in complex biological matrices. nih.gov For this compound, an LC-MS/MS method would typically use an electrospray ionization (ESI) source. Method development involves optimizing the chromatographic separation as described for HPLC, followed by tuning the mass spectrometer parameters. This includes selecting the precursor ion (e.g., the protonated molecule [M+H]+ or deprotonated molecule [M-H]-) and identifying the most stable and abundant product ions upon collision-induced dissociation (CID). A validated LC-MS/MS method allows for highly accurate and precise quantification of this compound at very low concentrations. nih.govstanford.edu

GC-MS/MS: When the highest sensitivity is required for analytes amenable to gas chromatography, a triple quadrupole mass spectrometer (GC-MS/MS) can be used. thermofisher.com The analysis would proceed with the same derivatization and GC separation as for GC-MS, but the MS/MS detector would be operated in SRM mode. This approach provides exceptional selectivity, effectively eliminating background interferences that might be present in complex samples. thermofisher.com

NMR-Hyphenated Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds. ijarsct.co.in However, its inherent low sensitivity and the complexity of analyzing crude mixtures pose significant challenges. Hyphenated techniques, which couple a separation method like High-Performance Liquid Chromatography (HPLC) with NMR, overcome these limitations. Liquid Chromatography-NMR (LC-NMR) combines the powerful separation capabilities of HPLC with the detailed structural information provided by NMR, making it an ideal tool for the analysis of complex mixtures containing chromane derivatives. sumitomo-chem.co.jpsemanticscholar.org

The LC-NMR system directly feeds the eluent from the HPLC column into an NMR flow cell for analysis. mdpi.com This allows for the acquisition of NMR spectra for individual components of a mixture as they are separated. ijarsct.co.in To enhance the quality of data and manage the challenges of solvent signals and low concentrations, several operational modes have been developed. mdpi.comslideshare.net

Operational Modes of LC-NMR:

On-Flow (Continuous Flow): In this mode, the HPLC eluent continuously passes through the NMR flow cell while spectra are acquired. It is the most straightforward setup but offers limited sensitivity because each analyte spends a short time in the detection coil. semanticscholar.org

Stop-Flow: When a peak of interest is detected by a preliminary detector (like UV), the chromatographic flow is temporarily halted. semanticscholar.org This allows for extended NMR acquisition time on the trapped analyte, significantly improving the signal-to-noise ratio and enabling more complex 2D NMR experiments. researchgate.net

Loop/Cartridge Storage: This mode involves collecting separated peaks of interest into storage loops or onto solid-phase extraction (SPE) cartridges. The stored fractions can then be analyzed by the NMR spectrometer offline, which provides high sensitivity and flexibility in the choice of deuterated solvents for analysis, completely avoiding interference from protonated HPLC solvents. mdpi.com

The application of LC-NMR and its more advanced variant, LC-SPE-NMR, has proven invaluable in the analysis of natural products, including phenolic compounds and flavonoids, which are structurally related to this compound. uab.catresearchgate.net These techniques allow for the unambiguous identification of isomers and novel compounds within complex extracts without the need for laborious isolation. semanticscholar.org

Table 1: Comparison of LC-NMR Operational Modes This table is generated based on data from multiple sources. semanticscholar.orgmdpi.com

| Mode | Principle | Advantages | Disadvantages |

| On-Flow | Continuous acquisition of NMR spectra as eluent flows through the detector. | Simple setup; preserves chromatographic resolution. | Low sensitivity due to short residence time in the detector. |

| Stop-Flow | Chromatographic flow is stopped when an analyte of interest is in the flow cell. | Increased sensitivity; allows for longer experiments (e.g., 2D NMR). | Time-consuming; potential for sample degradation. |

| LC-SPE-NMR | Peaks are trapped on SPE cartridges, concentrated, and analyzed offline. | Highest sensitivity; solvent interference is eliminated; sample can be archived. | More complex setup; potential for analyte loss during trapping/elution. |

Electrochemical Analysis and Voltammetry Studies

Electrochemical methods, particularly voltammetry, offer a highly sensitive and selective approach for the analysis of electroactive compounds like this compound. The presence of the diol functionality on the aromatic ring makes the compound susceptible to oxidation, which can be readily detected and quantified using techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). mdpi.com

The electrochemical behavior of phenolic compounds, especially those with ortho- or para-dihydroxy substitutions similar to the 4,6-diol structure in this compound, has been extensively studied. mdpi.com In many flavonoids and related structures, the o-dihydroxy moiety undergoes a reversible two-electron oxidation process. mdpi.com Cyclic voltammetry can be used to study the redox potentials and stability of the resulting species. ntu.edu.sg The oxidation potential is a key characteristic that can be used for identification, while the peak current is proportional to the concentration of the analyte. mdpi.com

Studies on structurally similar flavonoids on glassy carbon electrodes have shown that the oxidation potentials are influenced by the substitution pattern on the chromane ring system and the pH of the supporting electrolyte. mdpi.com An increase in pH typically shifts the oxidation peak to more negative potentials, indicating that the oxidation process involves proton transfer. mdpi.com

The table below presents the oxidation peak potentials for several flavonoids that share structural motifs with this compound, as measured by cyclic voltammetry. This data provides a reference framework for predicting the electrochemical behavior of this compound.

Table 2: Oxidation Peak Potentials of Structurally Related Flavonoids Data extracted from studies on flavonoid electrochemistry. mdpi.com

| Compound | Relevant Structural Feature | First Oxidation Peak Potential (Epa1 vs. Ag/AgCl) | pH |

| (+)-Catechin | o-dihydroxy B-ring | +0.33 V | 3.0 |

| Quercetin | o-dihydroxy B-ring | +0.35 V | 3.0 |

| Luteolin | o-dihydroxy B-ring | +0.31 V | 7.0 |

| (±)-Taxifolin | o-dihydroxy B-ring | ~ +0.40 V | 3.0 |

These voltammetric techniques can serve as the basis for developing electrochemical sensors for the rapid and low-cost quantification of this compound in various samples.

Development of Novel Sensors or Probes for Environmental or Industrial Monitoring

The need for real-time, on-site monitoring of chemical compounds in environmental and industrial settings has driven the development of novel sensors and probes. mdpi.com For a molecule like this compound, sensors could be designed based on electrochemical or optical (colorimetric and fluorescent) detection principles. mdpi.comrsc.org

Electrochemical Sensors: Building on the voltammetric studies described above, an electrochemical sensor for this compound can be fabricated by modifying an electrode surface to enhance selectivity and sensitivity. This often involves using nanomaterials, such as carbon nanotubes or metal nanoparticles, to increase the electroactive surface area and accelerate electron transfer rates. rsc.org A sensor could be designed where the specific oxidation potential of the diol group on the chromane ring serves as the analytical signal. d-nb.info Such sensors offer advantages of portability, low cost, and rapid response times. rsc.org

Optical Sensors and Probes: Optical sensors rely on a change in color (colorimetric) or fluorescence (fluorimetric) upon interaction with the target analyte. mdpi.com

Colorimetric Probes: These probes contain a chromophore that undergoes a distinct color change in the presence of the analyte, which can often be detected by the naked eye or a simple spectrophotometer. mdpi.com For instance, a dual colorimetric probe using functionalized gold nanoparticles was developed for monitoring mercury and arsenic in water. rsc.org A similar principle could be applied to this compound, where its diol group could interact with specific reagents or nanoparticles to induce aggregation and a corresponding color shift.